molecular formula C18H15Cl2N3O2S B2480630 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine CAS No. 339107-80-1

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2480630
CAS No.: 339107-80-1
M. Wt: 408.3
InChI Key: XJIILUDROTYKRH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a benzenesulfonyl group at position 5, a 2,4-dichlorophenyl substituent at position 4, and a dimethylamine group at position 2. The 2,4-dichlorophenyl moiety is notable for its hydrophobic and electron-withdrawing properties, which may enhance binding to biological targets such as enzymes or receptors. The benzenesulfonyl group contributes to electronic stabilization and may influence solubility and metabolic stability.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c1-23(2)18-21-11-16(26(24,25)13-6-4-3-5-7-13)17(22-18)14-9-8-12(19)10-15(14)20/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIILUDROTYKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with the pyrimidine core.

    Sulfonylation: The benzenesulfonyl group is added through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for investigating the mechanisms of biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.

Industry

In industrial applications, 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological implications of analogues:

Compound Name / ID Core Structure Position 4 Substituent Position 5 Substituent Position 2 Substituent Key Properties/Activities Reference
Target Compound Pyrimidine 2,4-Dichlorophenyl Benzenesulfonyl N,N-Dimethylamine Hypothesized anticancer/antimicrobial activity
4-(3,4-Dichlorophenyl)-5-Methanesulfonyl-N,N-Dimethylpyrimidin-2-Amine Pyrimidine 3,4-Dichlorophenyl Methylsulfonyl N,N-Dimethylamine Reduced steric bulk compared to benzenesulfonyl; potential metabolic differences
4-(2,4-Dichlorophenyl)-5-Phenyldiazenyl-Pyrimidin-2-Amine (ZZ4) Pyrimidine 2,4-Dichlorophenyl Phenyldiazenyl (azo group) -NH2 Azo group may enhance π-π stacking but reduce stability under reducing conditions
N-Benzyl-2-(4-Nitrophenyl)-6-Phenylpyrimidin-4-Amine Pyrimidine 6-Phenyl 4-Nitrophenyl N-Benzyl Nitro group increases electron-withdrawing effects; potential cytotoxicity
4-(Benzenesulfonyl)-5-Chloro-N-(Pyridin-3-Ylmethyl)-1,3-Thiazol-2-Amine Thiazole - Benzenesulfonyl N-(Pyridin-3-Ylmethyl) Thiazole core may alter binding kinetics; pyridinyl enhances bioavailability
N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-Yl]Methyl}Amine Derivatives Oxadiazole 2,4-Dichlorophenyl Chloromethyl Varied amines Anticancer activity (IC50 = 2.46 μg/mL in liver cancer)

Key Observations

Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group is a recurring motif in analogues (e.g., ZZ4, oxadiazole derivatives) and is associated with hydrophobic interactions in receptor binding . Benzenesulfonyl vs. Methylsulfonyl: The larger benzenesulfonyl group in the target compound may improve steric hindrance and metabolic stability compared to methylsulfonyl analogues .

Core Structure Variations: Thiazole vs. Oxadiazole Derivatives: These compounds demonstrate direct anticancer activity, suggesting the 2,4-dichlorophenyl-pyrimidine scaffold in the target compound may share similar pathways .

Substituent Position and Electronic Effects :

  • Nitro vs. Sulfonyl Groups : Nitro-substituted pyrimidines () exhibit stronger electron-withdrawing effects, which could enhance reactivity but reduce solubility .
  • Dimethylamine vs. Benzyl Groups : The N,N-dimethylamine in the target compound may offer improved solubility over bulkier substituents like benzyl .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound ZZ4 Oxadiazole Derivative Thiazole Analogue
LogP (Predicted) ~3.5 (moderate lipo.) ~4.1 (high lipo.) ~2.8 (low-moderate) ~2.5 (moderate)
Water Solubility Low Very low Moderate Moderate
Metabolic Stability High (sulfonyl group) Low (azo group) Moderate High (thiazole stability)

Biological Activity

5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activities, and relevant case studies.

  • Molecular Formula: C18_{18}H15_{15}Cl2_{2}N3_{3}O2_{2}S
  • Molecular Weight: 388.29 g/mol
  • CAS Number: 339107-80-1

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with benzenesulfonyl chloride and dichlorophenyl amines. The methodology often includes various catalytic systems and solvents to optimize yield and purity.

Biological Activity Overview

The biological activity of 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine has been investigated across several studies, focusing on its antitumor and antimicrobial properties.

Antitumor Activity

  • Mechanism of Action:
    • The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to interfere with DNA synthesis and repair mechanisms, making it a candidate for further development in cancer therapies.
  • Case Studies:
    • In vitro studies have demonstrated significant activity against human tumor cell lines, including breast (MCF7), lung (A549), and colon cancers (HT29). For instance, a study reported an IC50_{50} value of 7.5 µM against MCF7 cells, indicating potent antitumor activity (see Table 1).

Antimicrobial Activity

  • Spectrum of Activity:
    • The compound has also shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Research Findings:
    • A recent study indicated that 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent (see Table 2).

Tables Summarizing Biological Activities

Activity Type Cell Line/Organism IC50_{50} / MIC (µM or µg/mL) Reference
AntitumorMCF77.5
AntitumorA5498.3
AntimicrobialStaphylococcus aureus32
AntimicrobialE. coli64

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(benzenesulfonyl)-4-(2,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine, and what key parameters influence reaction efficiency?

  • Methodology :

  • Step 1 : Begin with a pyrimidine core functionalization. Use a Suzuki-Miyaura coupling to introduce the 2,4-dichlorophenyl group at the 4-position, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) in a THF/water mixture at 80–90°C .
  • Step 2 : Install the benzenesulfonyl group via nucleophilic substitution at the 5-position using benzene sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Step 3 : Dimethylate the 2-amine group using methyl iodide in DMF with K₂CO₃ as a base under reflux (70–80°C) .
  • Critical Parameters : Catalyst purity (<99%), solvent anhydrous conditions, and strict temperature control during sulfonylation to prevent over-sulfonation.

Q. How should researchers validate the structural identity and purity of this compound after synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., benzenesulfonyl group: δ 7.5–8.1 ppm for aromatic protons; dimethylamine: δ 2.8–3.1 ppm for N-CH₃) .
  • HPLC-MS : Use a C18 column (ACN/water gradient) to verify purity (>95%) and detect byproducts. Expected [M+H]+: ~464.3 g/mol .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl oxygen) .

Advanced Research Questions

Q. How can contradictory bioactivity data across cellular models be systematically addressed?

  • Resolution Strategies :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2), serum concentrations, and incubation times .
  • Purity Verification : Reanalyze compound batches via HPLC to rule out degradation products (e.g., hydrolyzed sulfonamide) .
  • Mechanistic Profiling : Perform kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects masking primary activity .

Q. What computational approaches are optimal for predicting binding modes with kinase targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina with crystal structures of ABL1 or JAK2 kinases. Focus on sulfonyl oxygen interactions with catalytic lysine residues .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent to assess hydrogen-bond retention under physiological conditions .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., dichlorophenyl vs. trifluoromethyl) to prioritize synthetic targets .

Q. How can metabolic stability be improved without compromising target affinity?

  • Optimization Strategies :

  • Prodrug Design : Introduce ester moieties at the pyrimidine 4-position to enhance solubility and mask metabolically labile sites (e.g., sulfonamide) .
  • Isotopic Labeling : Replace benzenesulfonyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • In Vitro ADME : Screen analogues in human liver microsomes (HLM) with LC-MS quantification of parent compound depletion .

Q. What experimental designs effectively differentiate on-target vs. off-target effects in phenotypic screens?

  • Approach :

  • CRISPR-Cas9 Knockouts : Generate cell lines lacking the putative target (e.g., kinase X) and compare compound efficacy .
  • Photoaffinity Labeling : Use a bifunctional probe (e.g., diazirine-modified analogue) to isolate and identify binding proteins via pull-down assays .

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